3-Cyclobutene-1,2-dimethanol, cis-
Description
Significance of Cyclobutene (B1205218) Scaffolds as Synthetic Intermediates
Cyclobutene and its derivatives are not merely chemical curiosities; they are valuable intermediates in the synthesis of a wide range of organic compounds. rsc.orgnih.gov The inherent ring strain of the cyclobutane (B1203170) skeleton, estimated to be around 26 kcal/mol, makes these compounds susceptible to controlled ring-opening reactions, providing access to linear and other cyclic structures that might be challenging to synthesize through other means. rsc.org This strain energy can be harnessed to drive reactions forward, making cyclobutene derivatives powerful tools in the synthetic chemist's arsenal.
The presence of a double bond within the four-membered ring further enhances the synthetic utility of cyclobutenes. This functional group can participate in a variety of chemical transformations, including additions, oxidations, and metathesis reactions. Furthermore, the cyclobutene ring itself can undergo thermal or photochemical electrocyclic ring-opening to generate conjugated dienes in a stereospecific manner, a reaction of significant synthetic value. und.edu
The application of cyclobutane-containing scaffolds extends to the synthesis of natural products, bioactive molecules, and advanced materials. Their rigid and well-defined three-dimensional structures can impart unique conformational constraints on molecules, which is a valuable attribute in medicinal chemistry for the design of potent and selective drugs. google.com The ability to introduce multiple stereocenters on the cyclobutane ring in a controlled fashion further amplifies their importance as chiral building blocks.
Stereochemical Considerations in Cyclobutene-Based Building Blocks
The spatial arrangement of substituents on a cyclobutene ring is of paramount importance as it dictates the stereochemical outcome of subsequent reactions. In the case of cis-3-cyclobutene-1,2-dimethanol, the cis relationship of the two hydroxymethyl groups is a defining stereochemical feature. This specific arrangement means that the two functional groups reside on the same face of the cyclobutene ring.
The stereochemistry of substituted cyclobutanes can be complex due to the puckered nature of the ring and the potential for ring-flipping. However, the introduction of substituents can lock the ring into a preferred conformation, thereby influencing its reactivity and the stereochemistry of its products. The synthesis of cyclobutane and cyclobutene derivatives with a high degree of stereocontrol is a key challenge and an active area of research in organic synthesis. rsc.org
Structure
3D Structure
Properties
CAS No. |
77774-01-7 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
[(1S,4R)-4-(hydroxymethyl)cyclobut-2-en-1-yl]methanol |
InChI |
InChI=1S/C6H10O2/c7-3-5-1-2-6(5)4-8/h1-2,5-8H,3-4H2/t5-,6+ |
InChI Key |
BOVHNKYZNZACNY-OLQVQODUSA-N |
Isomeric SMILES |
C1=C[C@H]([C@H]1CO)CO |
Canonical SMILES |
C1=CC(C1CO)CO |
Origin of Product |
United States |
Synthetic Methodologies for Cis 3 Cyclobutene 1,2 Dimethanol and Its Stereoisomers
Convergent and Divergent Synthetic Routes
Modern synthetic strategies often employ convergent or divergent pathways to efficiently generate molecular diversity from a common starting point.
A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then assembled in the final stages. For a molecule like cis-3-cyclobutene-1,2-dimethanol, this could involve the [2+2] cycloaddition of two different alkene fragments.
In contrast, divergent synthesis is a powerful strategy where a single, common intermediate is transformed into a variety of structurally distinct products through different reaction pathways. nih.gov This approach is particularly valuable for creating libraries of related compounds for applications in medicinal chemistry and materials science. dicp.ac.cn For instance, a chiral bromocyclobutene can serve as a versatile scaffold that is diversified into numerous 1,2,3,4-tetra-C-substituted cyclobutane (B1203170) products while retaining its optical purity. nih.gov A palladium-catalyzed divergent desymmetrization of cyclobutene (B1205218) has been developed to access a range of enantioenriched multi-substituted cyclobutanes. dicp.ac.cn The compound cis-3-cyclobutene-1,2-dimethanol itself can serve as a starting precursor in stereoselective routes to produce various naturally occurring conjugated dienes and trienes. researchgate.net
Enantioselective and Diastereoselective Synthesis
Controlling the three-dimensional arrangement of atoms is crucial in modern synthesis. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers of cis-3-cyclobutene-1,2-dimethanol.
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov Enzymes, operating under mild conditions, can distinguish between enantiomers of a racemic mixture, a process known as enzymatic kinetic resolution.
For alcohols like cis-3-cyclobutene-1,2-dimethanol, lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as the unreacted alcohol). researchgate.net For example, Lecitase™ Ultra, a lipase, has been successfully used in the kinetic resolution of related allylic alcohols, achieving high enantiomeric excess (ee) for both the resulting ester and the remaining alcohol. researchgate.net While direct enzymatic resolution of cis-3-cyclobutene-1,2-dimethanol is not extensively documented in the provided sources, the principles derived from similar substrates are directly applicable. Hydrolytic enzymes have also been used to resolve racemic P-chiral phosphine (B1218219) oxides, demonstrating the broad utility of biocatalysis in generating enantiopure compounds. nih.gov
Table 1: Examples of Biocatalytic Resolutions
| Enzyme System | Substrate Type | Transformation | Selectivity |
|---|---|---|---|
| Lecitase™ Ultra | Racemic allylic alcohols | Transesterification | High (E > 200) researchgate.net |
| Lipase (CAL-B) | Racemic allylic alcohols | Acylation | High enantioselectivity researchgate.net |
| Hydrolytic Enzymes | Racemic phosphine oxides | Hydrolysis | Good to excellent ee nih.gov |
This table is generated based on data for related compounds to illustrate the principles of the described methodologies.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.
This strategy can be applied to the synthesis of chiral cyclobutene derivatives. For example, a chiral auxiliary could be attached to a precursor molecule before the cyclobutene ring is formed or functionalized. While the direct application to cis-3-cyclobutene-1,2-dimethanol is not detailed in the search results, the use of chiral auxiliaries in controlling stereoselectivity is a well-established principle. For instance, chiral auxiliaries have been used on solid supports to achieve stereoselective 1,2-cis glycosylations, demonstrating their power in controlling the formation of specific stereoisomers. nih.gov Similarly, chiral chinchona-based squaramide catalysts, which can be considered a form of catalytic chiral auxiliary, have been used to synthesize thio-substituted cyclobutanes with high yield and enantioselectivity. rsc.org
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient method for synthesizing chiral molecules. nih.gov
Several catalytic asymmetric methods have been developed for the synthesis of cyclobutanes and cyclobutenes:
Cobalt-Catalyzed [2+2] Cycloaddition : Earth-abundant cobalt catalysts, in conjunction with chiral ligands, can facilitate the enantioselective [2+2] cycloaddition of alkynes and alkenes, producing a diverse set of cyclobutenes with high enantioselectivity (86–97% ee). researchgate.netnih.gov
Organocatalysis : Small organic molecules can act as catalysts. For instance, a combination of aminocatalysis and H-bonding activation has been used in formal enantioselective [2+2] cycloaddition reactions. nih.gov Chiral secondary amines, such as those derived from amino acids, can activate dienophiles towards cycloaddition, leading to products with high enantioselectivity. youtube.com
Asymmetric Transfer Hydrogenation : The reduction of cyclobutenediones using chiral catalysts can produce chiral cyclobutanols and cyclobutane diols with excellent diastereoselectivity and enantioselectivity. acs.org This method provides a new avenue for the diversified asymmetric synthesis of cyclobutane structures. acs.org
Rhodium-Catalyzed Photocycloadditions : Chiral-at-rhodium complexes can catalyze asymmetric [2+2] photocycloadditions, yielding cyclobutanes with very high diastereomeric ratios and enantiomeric excesses (e.g., 99% ee). youtube.com
Photochemical and Thermal Cycloaddition Strategies in Cyclobutene Precursors
The formation of the cyclobutene ring itself is most commonly achieved through [2+2] cycloaddition reactions, which can be induced either photochemically or thermally. nih.gov These reactions are fundamental to accessing the cyclobutane core. harvard.edu
Photochemical [2+2] Cycloaddition : This method involves the irradiation of one or two alkene components with light, typically UV light, to promote the formation of a cyclobutane ring. acs.orgnih.gov The reaction proceeds through an excited state of one of the alkene partners. libretexts.org Photochemical [2+2] cycloadditions are highly effective for creating strained four-membered rings and have been used in the synthesis of complex natural products. harvard.edu Both intermolecular and intramolecular versions of this reaction are common. nsf.gov The development of visible-light-mediated photocatalysis has provided alternatives that avoid the use of high-energy UV light, allowing for better functional group tolerance. nih.govchemistryviews.org
Thermal [2+2] Cycloaddition : While symmetry-forbidden as a concerted process for simple alkenes, thermal [2+2] cycloadditions can occur with activated substrates, such as ketenes or in-situ generated keteniminium salts. harvard.edursc.org These reactions provide a direct, one-step approach to functionalized cyclobutanes. rsc.org The thermal ring-opening of cyclobutenes to form 1,3-dienes is a related, often competing, process that proceeds through a conrotatory mechanism. thieme-connect.de The stereochemical outcome of this ring-opening is influenced by the electronic nature of the substituents on the ring. thieme-connect.de
Table 2: Comparison of Cycloaddition Strategies for Cyclobutene Synthesis
| Strategy | Energy Source | Key Features | Typical Substrates |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | UV or Visible Light | Forms strained rings; can be inter- or intramolecular. libretexts.orgnsf.gov | Conjugated enones, styrenes, various alkenes. nih.govchemistryviews.org |
This table provides a general overview of the primary methods for forming the cyclobutene ring.
Mechanistic Insights into Reactions Involving Cis 3 Cyclobutene 1,2 Dimethanol
Electrocyclic Ring-Opening Mechanisms
Electrocyclic reactions are a class of pericyclic reactions where a ring is formed or broken through the concerted reorganization of π-electrons. The ring-opening of a cyclobutene (B1205218) to a 1,3-butadiene (B125203) is a classic example of a 4π-electron electrocyclic reaction. masterorganicchemistry.com Under thermal conditions, the reaction proceeds through a conrotatory mechanism, where the substituents on the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.comwikipedia.org For a cis-substituted cyclobutene, such as cis-3,4-dimethylcyclobutene, this conrotatory opening leads specifically to a cis,trans-1,3-diene. wikipedia.orgresearchgate.net Conversely, photochemical activation induces a disrotatory opening, yielding a trans,trans-diene. masterorganicchemistry.comresearchgate.net
The position of the equilibrium between the cyclobutene and the open-chain diene is influenced by the substituents present on the ring. imperial.ac.uk The inherent strain of the cyclobutane (B1203170) ring, though less than that of a cyclopropene, is a significant driving force for the ring-opening process. nih.gov
When the substituents on the C3 and C4 carbons of a cyclobutene ring are different, the conrotatory ring-opening can proceed via two distinct pathways, leading to different products. The preference for one rotational direction over the other is termed torquoselectivity. This selectivity is largely governed by stereoelectronic effects, where the electronic nature of the substituents dictates the preferred direction of rotation. nih.gov
A well-established principle dictates that electron-donating groups (EDGs) prefer to rotate "outward," while electron-withdrawing groups (EWGs) tend to rotate "inward" during the electrocyclic ring-opening. nih.gov This preference is attributed to stabilizing orbital interactions in the transition state. For outward-rotating EDGs, this minimizes steric hindrance and allows for favorable hyperconjugation with the breaking sigma bond. For inward-rotating EWGs, the preference arises from a stabilizing interaction between the developing p-orbital and a low-lying vacant orbital on the substituent. chemrxiv.org The hydroxymethyl (-CH2OH) groups in cis-3-cyclobutene-1,2-dimethanol are considered electron-donating, and thus would be expected to exhibit a preference for outward rotation.
| Substituent Type | Examples | Preferred Rotational Direction |
| Electron-Donating Groups (EDGs) | -CH₃, -OR, Halides, -Ph | Outward nih.gov |
| Electron-Withdrawing Groups (EWGs) | -CHO, -NO, -SiR₃, -B(OR)₂ | Inward nih.gov |
This table summarizes the general torquoselective preferences for substituent groups in cyclobutene ring-opening reactions based on literature findings. nih.gov
However, this principle can be masked by thermodynamic factors. In some cases, while the kinetically favored "outward" product is formed first, it can subsequently isomerize to a more stable "inward" product through an intermediate, such as a pyran, leading to thermodynamic control of the final product ratio. nih.gov
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex energy landscapes of electrocyclic reactions. nih.gov These calculations allow researchers to map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net
By computing the energy barriers for both the "inward" and "outward" rotational pathways, DFT can predict and quantify torquoselectivity. For instance, calculations on related systems have shown a clear energy preference of 6–8 kcal/mol for the outward rotation of methyl and phenyl substituents, confirming the predictions from stereoelectronic theory. nih.gov Furthermore, computational studies have been crucial in uncovering complex mechanisms where the kinetically preferred product is not the one that is isolated. These studies can reveal low-energy intermediates, such as the (2H)-pyran intermediate observed in the ring-opening of certain ester-substituted cyclobutenes, which provides a pathway for isomerization and ultimately leads to thermodynamic control over the product distribution. nih.gov
Asymmetric Transformations and Stereochemical Control
Controlling the stereochemical outcome of chemical reactions is a central goal of modern organic synthesis. For substrates like cis-3-cyclobutene-1,2-dimethanol, the development of asymmetric transformations allows for the synthesis of complex, chiral molecules. This is often achieved through catalysis, where chiral ligands attached to a metal center orchestrate the reaction to favor the formation of one enantiomer or diastereomer over others. Asymmetric synthesis of substituted cyclobutanes is a field of growing interest, with methods ranging from ring-closures to the functionalization of pre-existing cyclobutene rings. nih.gov
A sophisticated strategy for stereochemical control is ligand-controlled diastereodivergence, where the choice of ligand on a catalyst dictates which diastereomer is formed from a common set of starting materials. nih.gov This powerful approach enhances synthetic efficiency by providing access to multiple product isomers simply by tuning the catalyst system.
For example, in palladium-catalyzed [4+2] annulations between cyclic 1,3-dienes and 1-azadienes, the stereochemistry of the fused ring system could be completely reversed by changing the chiral phosphine (B1218219) ligand. nih.gov One ligand might promote a concerted Diels-Alder pathway leading to a cis-fused product, while another ligand could switch the mechanism to a stepwise vinylogous Michael addition/allylic amination sequence, resulting in a trans-fused product. nih.gov This highlights the profound influence a ligand can exert on the reaction mechanism and its stereochemical course.
| Catalyst System | Ligand | Diastereomeric Outcome |
| Pd₂ (dba)₃ / L12 | (R,R)-QuinoxP* | cis-fused product nih.gov |
| Pd₂ (dba)₃ / L10 | (S)-Xyl-SDP | trans-fused product nih.gov |
This table illustrates the principle of ligand-controlled diastereodivergence in a Pd-catalyzed annulation, showing how different chiral ligands (L10, L12) can lead to opposite diastereomers from the same substrates. nih.gov
Understanding the origin of stereoselectivity requires a detailed investigation of the key transition states. Computational chemistry provides critical insights into the three-dimensional structure and energetics of these fleeting species. By modeling the transition states for competing diastereomeric pathways, chemists can identify the specific steric and electronic interactions that favor one outcome over the other. nih.gov
For instance, in a copper-catalyzed ring-opening of acyl bicyclobutanes, DFT calculations revealed that the regioselectivity was controlled by steric repulsion in the transition state. nih.gov The bulky ligand on the copper catalyst created a sterically demanding environment that favored one reaction pathway (TS-II) over another (TS-I), leading to the selective formation of a single product isomer. nih.gov These computational investigations are crucial for rationalizing observed selectivities and for the future design of more efficient and selective catalysts.
Reaction Kinetics and Thermodynamic Profiles
Computational studies provide quantitative data on both the kinetic and thermodynamic aspects of the reaction. researchgate.net The activation free energy (ΔG‡), calculated as the energy difference between the reactant and the transition state, determines the reaction rate. A lower activation barrier corresponds to a faster reaction. The difference in activation energies between two competing pathways (ΔΔG‡) quantifies the selectivity of a reaction. For example, a computed torquoselectivity (ΔΔG‡) of 9.8 kcal/mol for a fused cyclobutenamide indicates a very high kinetic preference for one ring-opening pathway over the other. nih.gov
| Parameter | Description | Example Value (from related systems) |
| Activation Free Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur; determines reaction rate. | 9.4 kcal/mol (for ring-opening to intermediate) nih.gov |
| Torquoselectivity (ΔΔG‡) | The difference in activation energies between two competing stereochemical pathways; determines kinetic product ratio. | 9.8 kcal/mol nih.gov |
| Reaction Free Energy (ΔG) | The overall free energy change from reactants to products; determines thermodynamic favorability and equilibrium position. | - |
This table presents key kinetic and thermodynamic parameters that are determined through computational analysis of reaction profiles, with illustrative values from studies on related cyclobutene systems. nih.gov
Chemical Reactivity and Derivatization of Cis 3 Cyclobutene 1,2 Dimethanol
Functional Group Interconversions and Modifications of Hydroxyl Groups
The two primary hydroxyl groups of cis-3-cyclobutene-1,2-dimethanol are key handles for a variety of functional group interconversions. These transformations are fundamental for elaborating the carbon skeleton and introducing new reactive sites. Common modifications include conversion to halides, esters, and ethers.
The conversion of the diol to the corresponding dihalides can be achieved using standard halogenating agents. For instance, treatment with thionyl chloride or phosphorus tribromide can yield the corresponding dichloride or dibromide. These halides then serve as excellent substrates for nucleophilic substitution reactions.
Esterification of the hydroxyl groups is another common transformation, which can be used for protection or for introducing specific functionalities. Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords the corresponding diesters. Similarly, the hydroxyl groups can be converted into silyl (B83357) ethers by reacting with silyl halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), which are common protecting groups in multi-step synthesis.
Selective modification of one of the two hydroxyl groups is also possible, often by using a bulky reagent or by controlling the stoichiometry of the reactants. For example, reaction with one equivalent of a bulky acyl chloride or silyl chloride can lead to the formation of the mono-functionalized product. A related example is the reaction of 1,3-cyclobutanediol with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine, which yields the mono-tosylate ester in moderate yield. nih.gov This mono-tosylate can then be further functionalized, for example, by reaction with thiophenols to form thioethers. nih.gov
| Transformation | Reagents and Conditions | Product | Reference |
| Dichlorination | Thionyl chloride (SOCl₂), pyridine | cis-1,2-bis(chloromethyl)cyclobut-3-ene | General textbook knowledge |
| Dibromination | Phosphorus tribromide (PBr₃) | cis-1,2-bis(bromomethyl)cyclobut-3-ene | General textbook knowledge |
| Diesterification | Acetic anhydride (B1165640), pyridine | cis-3-cyclobutene-1,2-diylbis(methylene) diacetate | General textbook knowledge |
| Disilylation | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF | cis-1,2-bis(((tert-butyldimethylsilyl)oxy)methyl)cyclobut-3-ene | General textbook knowledge |
| Mono-tosylation | p-Toluenesulfonyl chloride (TsCl), triethylamine (TEA) | cis-(2-(hydroxymethyl)cyclobut-2-en-1-yl)methyl 4-methylbenzenesulfonate | nih.gov |
Selective Oxidative and Reductive Transformations
The selective oxidation of the primary alcohol groups in cis-3-cyclobutene-1,2-dimethanol can lead to the formation of the corresponding dialdehyde (B1249045) or dicarboxylic acid, which are valuable synthetic intermediates. The choice of oxidant and reaction conditions determines the outcome of the oxidation.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to convert primary alcohols to aldehydes. The oxidation of cis-3-cyclobutene-1,2-dimethanol with two equivalents of PCC would be expected to yield cis-3-cyclobutene-1,2-dicarbaldehyde. The selective mono-oxidation to the hydroxy-aldehyde can be challenging but may be achieved by using a limited amount of the oxidizing agent or through enzymatic methods. For instance, the oxidation of cis-3-hexenol to cis-3-hexenal (B147320) has been successfully achieved using pyridinium chlorochromate. google.com
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will typically oxidize the primary alcohols to carboxylic acids, affording cis-3-cyclobutene-1,2-dicarboxylic acid.
Reductive transformations of cis-3-cyclobutene-1,2-dimethanol are less common but can be directed at the carbon-carbon double bond. Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, would reduce the cyclobutene (B1205218) ring to a cyclobutane (B1203170), yielding cis-cyclobutane-1,2-dimethanol.
| Transformation | Reagents and Conditions | Product | Reference |
| Oxidation to Dialdehyde | Pyridinium chlorochromate (PCC), dichloromethane | cis-3-cyclobutene-1,2-dicarbaldehyde | google.com |
| Oxidation to Dicarboxylic Acid | Potassium permanganate (KMnO₄), base, then acid | cis-3-cyclobutene-1,2-dicarboxylic acid | General textbook knowledge |
| Reduction of Double Bond | Hydrogen (H₂), Palladium on carbon (Pd/C) | cis-cyclobutane-1,2-dimethanol | General textbook knowledge |
Rearrangement Reactions and Ring Expansions
The high ring strain of the cyclobutane framework makes cis-3-cyclobutene-1,2-dimethanol and its derivatives susceptible to rearrangement reactions, particularly ring expansions. nih.govresearchgate.net These reactions are typically driven by the formation of a more stable carbocation and the relief of ring strain. google.comnih.gov
A classic example is the acid-catalyzed dehydration of cis-3-cyclobutene-1,2-dimethanol. Protonation of one of the hydroxyl groups followed by the loss of water generates a primary carbocation. This carbocation can then undergo a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a more stable five-membered ring. nih.govresearchgate.netnih.gov This process results in the formation of a cyclopentene (B43876) derivative. The driving force for this rearrangement is twofold: the relief of the significant angle and torsional strain of the cyclobutane ring and the formation of a more stable secondary or tertiary carbocation intermediate. google.comnih.gov
For instance, the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol can lead to a ring-expanded product. The mechanism involves the formation of a carbocation, which then triggers the ring expansion to alleviate the high ring strain of the four-membered ring. nih.govresearchgate.net In some cases, depending on the substitution pattern, the ring expansion can even lead to the formation of a six-membered ring, which can be particularly favorable if it results in an aromatic system. nih.govresearchgate.net
| Reaction Type | Starting Material Derivative | Conditions | Product Type | Driving Force | Reference |
| Ring Expansion | cis-3-cyclobutene-1,2-dimethanol | Acid catalysis (e.g., H₂SO₄, heat) | Cyclopentene derivatives | Relief of ring strain, formation of a more stable carbocation | google.comnih.govresearchgate.netnih.gov |
| Ring Expansion | Cyclobutylmethyl halide | Solvolysis | Cyclopentyl alcohol derivative | Relief of ring strain, formation of a more stable carbocation | nih.gov |
Conjugated Diene and Triene Formation via Ring Cleavage
One of the most significant applications of cis-3-cyclobutene-1,2-dimethanol in organic synthesis is its use as a precursor for the stereoselective synthesis of conjugated dienes and trienes. This is achieved through the thermal electrocyclic ring-opening of its derivatives. researchgate.net
The process typically involves the conversion of cis-3-cyclobutene-1,2-dimethanol into a derivative containing a substituent that can facilitate the ring-opening reaction. For example, the diol can be oxidized to the corresponding dialdehyde, which can then be further functionalized. A key finding in this area is that 4-alkyl-2-cyclobutene-1-carbaldehydes, which can be synthesized from cis-3-cyclobutene-1,2-dimethanol, undergo thermal electrocyclic ring-opening at low temperatures to exclusively yield (2Z,4E)-alka-2,4-dienals. researchgate.net
This stereospecificity is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. The conrotatory opening of the cyclobutene ring dictates the geometry of the resulting diene. This methodology has been exploited in the synthesis of various naturally occurring 1,3,5-alkatrienes and 2,4-decadienoates from the single precursor, cis-3-cyclobutene-1,2-dimethanol. researchgate.net
| Starting Material Derivative | Reaction Type | Conditions | Product | Stereochemistry | Reference |
| 4-Alkyl-2-cyclobutene-1-carbaldehyde | Thermal electrocyclic ring-opening | Heat (low temperature) | (2Z,4E)-Alka-2,4-dienal | Exclusively (2Z,4E) | researchgate.net |
Advanced Synthetic Applications of Cis 3 Cyclobutene 1,2 Dimethanol Scaffolds
Utilization in Complex Natural Product Synthesis
The strategic importance of cis-3-cyclobutene-1,2-dimethanol in the synthesis of complex natural products lies in its ability to serve as a compact and stereochemically defined precursor to specific acyclic chains with controlled double bond geometry. The inherent ring strain of the cyclobutene (B1205218) core facilitates predictable ring-opening reactions, providing access to valuable intermediates that might otherwise be challenging to synthesize.
One of the most powerful applications of this scaffold is its use in the stereoselective synthesis of conjugated dienes and trienes. researchgate.net Through a thermal electrocyclic ring-opening, derivatives of cis-3-cyclobutene-1,2-dimethanol can be exclusively converted into (2Z,4E)-alka-2,4-dienals. researchgate.net This specific and predictable outcome is a direct consequence of the cis-geometry of the starting material. This method has been exploited to create various naturally occurring isomeric 1,3,5-alkatrienes and 2,4-decadienoates from a single precursor, demonstrating the efficiency and utility of the cyclobutene scaffold. researchgate.net Conjugated dienes are a common and important structural motif found in a vast array of natural products. mdpi.comnih.govresearchgate.net
Stereocontrolled Access to Polyketide and Terpenoid Frameworks
Polyketides and terpenoids represent two of the largest and most structurally diverse classes of natural products. A key challenge in their total synthesis is the precise control over the stereochemistry of their often complex carbon skeletons. While direct synthesis of a complete polyketide or terpenoid from cis-3-cyclobutene-1,2-dimethanol is not commonly cited, its role as a precursor to stereodefined conjugated dienes is of significant value.
Conjugated diene and polyene fragments are fundamental building blocks within many polyketide and terpenoid structures. The ability to generate these fragments with specific E/Z geometry, as demonstrated by the ring-opening of cyclobutene derivatives, provides a powerful tool for chemists. researchgate.net This strategy allows for the stereocontrolled construction of key portions of these larger, more complex natural product frameworks. By providing reliable access to these essential subunits, the scaffold facilitates the assembly of intricate natural products.
Precursor for Advanced Molecular Architectures
The utility of cis-3-cyclobutene-1,2-dimethanol extends beyond natural product fragments to the synthesis of a broad range of advanced molecular architectures. Its fixed stereochemistry and reactive functionality make it an ideal starting point for creating molecules with specific three-dimensional arrangements and functionalities.
Synthesis of Nucleoside Analogues
Carbocyclic nucleoside analogues, where a methylene (B1212753) group replaces the oxygen atom in the furanose ring, are an important class of therapeutic agents due to their increased metabolic stability. tandfonline.com The cyclobutane (B1203170) ring serves as a robust scaffold for these analogues. Research has demonstrated the synthesis of cyclobutane nucleoside analogues starting from precursors like 3-hydroxymethyl-cyclobutanone, a close derivative of cis-3-cyclobutene-1,2-dimethanol. nih.govyorku.ca
In a typical synthetic route, the cyclobutane core is coupled with a nucleobase, such as 6-chloropurine. nih.govnih.gov Subsequent stereoselective reduction of the ketone yields the desired cis-cyclobutanol, mirroring the stereochemistry of the parent diol. tandfonline.com This approach has been used to prepare various N-7 and N-9 regioisomers of purine-based nucleoside analogues. nih.govcollectionscanada.gc.ca The structural integrity and defined stereochemistry of the cyclobutane ring are crucial for the biological activity of these compounds, making this scaffold a cornerstone in the development of new antiviral and anticancer agents. tandfonline.com
| Step | Description | Key Reagents/Intermediates | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| 1. Starting Material | A cyclobutanone (B123998) with a protected hydroxymethyl group. | 3-Hydroxymethyl-cyclobutanone triflate | N/A | nih.govyorku.ca |
| 2. Coupling | N-alkylation of the cyclobutane ring with a purine (B94841) base. | 6-chloropurine, Base | Forms both N-7 and N-9 regioisomers. | tandfonline.comnih.gov |
| 3. Reduction | Stereoselective reduction of the ketone to an alcohol. | Lithium tri-tert-butoxyaluminum hydride | Quantitative conversion to the cis-cyclobutanol. | tandfonline.com |
| 4. Final Product | Carbocyclic nucleoside analogue. | Adenine and hypoxanthine (B114508) analogues | Defined cis-stereochemistry maintained. | nih.govcollectionscanada.gc.ca |
Scaffold for Heterocyclic Compounds
Beyond nucleosides, the cyclobutene scaffold is a valuable precursor for a wider range of heterocyclic compounds. The diene functionality, readily accessible through the thermal ring-opening reaction, is a classic component in cycloaddition reactions. Specifically, the (2Z,4E)-diene generated can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. This provides a direct route to six-membered heterocyclic rings containing oxygen, nitrogen, or sulfur, depending on the dienophile used. This strategic use of the scaffold's latent reactivity allows for the efficient construction of complex heterocyclic systems from a simple, stereochemically defined starting material.
Role in Chiral Pool Synthesis
In asymmetric synthesis, a key strategy is the use of a chiral auxiliary—a temporarily incorporated chiral unit that directs the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While cis-3-cyclobutene-1,2-dimethanol is an achiral molecule, its rigid, well-defined cis-configuration allows it to function in a conceptually similar manner by enforcing predictable stereocontrol on subsequent reactions.
Polymer Chemistry and Materials Science Applications of Cis 3 Cyclobutene 1,2 Dimethanol Derivatives
Monomer Design and Synthesis for Polymerization
The successful polymerization of cis-3-cyclobutene-1,2-dimethanol via Ring Opening Metathesis Polymerization (ROMP) necessitates a strategic approach to monomer design, primarily involving the protection of the hydroxyl groups. Direct polymerization of the diol is often challenging as the free hydroxyl groups can interfere with the commonly used ruthenium-based catalysts.
A key strategy involves the acetylation of the diol to form cis-3,4-bis(acetyloxymethyl)cyclobutene. This acetoxy-functionalized monomer demonstrates enhanced compatibility with ROMP catalysts. The synthesis of such monomers can be achieved from precursors like cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640). The anhydride can be reduced to the corresponding diol, cis-3-cyclobutene-1,2-dimethanol, which is then acetylated to yield the polymerizable monomer. This protection strategy is crucial for achieving well-defined polymers with controlled molecular weights and narrow polydispersity.
The choice of protecting group can also influence the properties of the resulting polymer and the post-polymerization modification possibilities. For instance, the use of benzyl (B1604629) ethers as protecting groups has also been explored. researchgate.net
Ring Opening Metathesis Polymerization (ROMP) of Functionalized Cyclobutenes
ROMP has emerged as a powerful technique for the polymerization of strained cyclic olefins like functionalized cyclobutenes, offering excellent control over polymer architecture. researchgate.net The use of functional group tolerant initiators, such as the first and second-generation Grubbs catalysts, has been instrumental in the polymerization of these monomers.
The ROMP of 3,4-disubstituted cyclobutenes results in polymers with a high density of functional groups attached to a 1,4-polybutadiene backbone. researchgate.net This functionality can be tailored by the choice of substituents on the cyclobutene (B1205218) ring, enabling the synthesis of polymers with a wide range of properties and potential applications.
The stereochemistry of the substituents on the cyclobutene ring significantly impacts the kinetics of ROMP. Studies comparing the polymerization of cis- and trans-3,4-bis(acetyloxymethyl)cyclobutene have revealed that the cis isomer is more reactive than its trans counterpart. researchgate.netresearchgate.net This enhanced reactivity of the cis isomer is particularly notable when using the classical first-generation Grubbs catalyst. researchgate.netresearchgate.net
The higher reactivity of the cis isomer can be attributed to the steric interactions in the transition state of the polymerization. The specific orientation of the substituents in the cis configuration facilitates the coordination of the monomer to the metal center of the catalyst and the subsequent ring-opening process. This kinetic preference allows for the synthesis of functional polymers with narrow molecular weight distributions, especially when employing the first-generation Grubbs catalyst. researchgate.netresearchgate.net
| Monomer Isomer | Catalyst | Relative Reactivity | Reference |
| cis-3,4-bis(acetyloxymethyl)cyclobutene | Grubbs' 1st Gen. | More Reactive | researchgate.netresearchgate.net |
| trans-3,4-bis(acetyloxymethyl)cyclobutene | Grubbs' 1st Gen. | Less Reactive | researchgate.netresearchgate.net |
The living nature of ROMP using well-defined catalysts allows for the synthesis of block copolymers incorporating functionalized cyclobutene units. By sequentially adding different monomers to the reaction mixture, polymers with distinct blocks can be created, leading to materials with tailored properties and the potential for self-assembly into ordered nanostructures.
For instance, block copolymers have been successfully synthesized using cis-3,4-bis(acetyloxymethyl)cyclobutene and other cyclic olefins such as cyclooctadiene (COD) or norbornene (NBE). researchgate.netresearchgate.net A notable example is the synthesis of a block copolymer of cis-3,4-bis(acetyloxymethyl)cyclobutene and cyclooctadiene, poly(cis-3,4-bis(acetyloxymethyl)cyclobutene-b-cyclooctadiene). researchgate.netresearchgate.net
Furthermore, the acetoxy groups on the cyclobutene-derived block can be hydrolyzed post-polymerization to yield hydrophilic alcohol functionalities. This transformation converts the block copolymer into an amphiphilic material with a hydrophilic block derived from the functionalized cyclobutene and a hydrophobic block from the comonomer, opening up possibilities for applications in areas such as drug delivery and nanotechnology. researchgate.netresearchgate.net
Development of Novel Polymeric Materials
The incorporation of the cyclobutane (B1203170) moiety, derived from cis-3-cyclobutene-1,2-dimethanol, into polymer backbones offers a pathway to novel materials with unique thermal and mechanical properties. The rigidity and stereochemistry of the cyclobutane ring can significantly influence the macroscopic properties of the resulting polymers.
While the direct synthesis of polyesters and polycarbonates from cis-3-cyclobutene-1,2-dimethanol is less common, the hydrogenated analogue, cis-1,2-cyclobutanedimethanol, is a potential monomer for creating polyesters and polycarbonates. Research on other cyclobutane diol isomers, such as trans-1,3-cyclobutanedimethanol and 2,2,4,4-tetramethyl-1,3-cyclobutanediol, provides insight into the potential properties of polymers derived from the cis-1,2-isomer.
Studies on polyesters containing different cyclobutane diol isomers have shown that the cis configuration can lead to amorphous polymers with higher glass transition temperatures (Tg) compared to their trans counterparts. This is attributed to the less regular chain packing imposed by the cis stereochemistry. The incorporation of a rigid cyclobutane ring generally enhances the thermal stability of the resulting polyesters.
Similarly, polycarbonates synthesized from cyclobutane diols are expected to exhibit good thermal and mechanical properties. The specific cis-1,2-disubstituted pattern would likely result in polycarbonates with distinct properties compared to those from other isomers, potentially offering a unique balance of rigidity, thermal stability, and processability.
The relationship between the molecular structure of the cis-3-cyclobutene-1,2-dimethanol derivative and the reactivity during polymerization, as well as the properties of the final polymer, is a key area of investigation for creating advanced polymer scaffolds. The cis-stereochemistry plays a crucial role in defining the three-dimensional structure of the polymer chain.
In ROMP, the higher reactivity of the cis-isomer allows for more efficient polymerization and the creation of well-defined polymer architectures. The resulting polymer, with its high density of functional groups on the same side of the polymer backbone, can serve as a scaffold for further chemical modifications. This dense functionality can be utilized to attach bioactive molecules, crosslink the polymer network, or tune the material's surface properties.
The rigidity of the cyclobutane ring, when incorporated into the polymer backbone, can lead to materials with enhanced thermal stability and specific mechanical responses. The structure-property relationships in these polymers are complex, with the stereochemistry of the cyclobutane unit influencing chain packing, crystallinity, and ultimately, the bulk properties of the material. Understanding these relationships is critical for designing advanced polymer scaffolds for applications in areas such as tissue engineering, smart coatings, and advanced composites.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the cis-configuration of 3-cyclobutene-1,2-dimethanol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for identifying stereochemistry. Coupling constants between adjacent protons on the cyclobutene ring (e.g., ) can distinguish cis vs. trans isomers. X-ray crystallography provides definitive confirmation by resolving spatial arrangements of hydroxyl groups .
Q. How can solvent systems influence the stability of cis-3-cyclobutene-1,2-dimethanol during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) minimize ring-opening side reactions by stabilizing the strained cyclobutene core via dipole interactions. Avoid protic solvents, as they promote nucleophilic attack on the conjugated dienone system, leading to decomposition .
Q. What synthetic routes are effective for introducing functional groups (e.g., ethoxy, methoxy) to the cyclobutene ring?
- Methodological Answer : Electrophilic substitution at the 3,4-positions of the cyclobutene-1,2-dione precursor (e.g., using trifluoromethylation or ethoxylation reagents) followed by stereospecific reduction of the dione to dimethanol preserves the cis-configuration. Catalytic hydrogenation with Pd/C or PtO under controlled pressure (1–3 atm) is commonly employed .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -CF) modulate the reactivity of cis-3-cyclobutene-1,2-dimethanol derivatives in Diels-Alder reactions?
- Methodological Answer : Substituents like -CF increase the electrophilicity of the cyclobutene dienophile by polarizing the π-system, accelerating reaction rates with electron-rich dienes. Computational studies (DFT) reveal reduced activation energies (~15–20 kJ/mol) compared to unsubstituted analogs. Experimental validation via kinetic assays (e.g., monitoring reaction progress via UV-Vis spectroscopy) is recommended .
Q. What computational strategies are optimal for modeling strain energy and conformational dynamics in cis-3-cyclobutene-1,2-dimethanol?
- Methodological Answer : Density Functional Theory (DFT) with dispersion-corrected functionals (e.g., B3LYP-D3/6-311++G(d,p)) accurately predicts strain energies (typically 80–100 kJ/mol for cyclobutene systems). Molecular dynamics simulations (MD) in explicit solvent models (e.g., water, ethanol) reveal solvent-dependent ring puckering dynamics .
Q. How can contradictions in reported biological activities of squaric acid derivatives derived from cis-3-cyclobutene-1,2-dimethanol be resolved?
- Methodological Answer : Discrepancies in cytotoxicity or antiviral activity (e.g., low inhibition at 10 µM in some studies vs. promising profiles in others) may arise from stereochemical impurities or assay-specific conditions. Validate purity via HPLC-MS and replicate assays across multiple cell lines (e.g., NCI-60 panel) under standardized protocols. Structure-activity relationship (SAR) studies with enantiomerically pure samples are critical .
Data Analysis & Experimental Design
Q. What strategies mitigate thermal decomposition during thermogravimetric analysis (TGA) of cis-3-cyclobutene-1,2-dimethanol?
- Methodological Answer : Use slow heating rates (2–5°C/min) under inert gas (N or Ar) to minimize oxidative degradation. Differential Scanning Calorimetry (DSC) coupled with TGA identifies endothermic events (e.g., melting or sublimation) that precede decomposition. Compare results with literature thermochemical data for cyclobutene derivatives (e.g., heat of hydrogenation from NIST) .
Q. How can stereochemical integrity be maintained during derivatization of cis-3-cyclobutene-1,2-dimethanol?
- Methodological Answer : Protect hydroxyl groups with acid-labile protecting groups (e.g., tert-butyldimethylsilyl, TBS) prior to functionalization. Monitor stereochemistry via circular dichroism (CD) or vibrational circular dichroism (VCD) for chiral derivatives. Avoid harsh acidic/basic conditions that induce epimerization .
Conflict Resolution in Literature
Q. Why do some studies report low cytotoxicity for cis-3-cyclobutene-1,2-dimethanol derivatives despite structural similarity to bioactive squaric acid analogs?
- Methodological Answer : Differences in cell permeability or metabolic stability may explain reduced activity. Perform logP measurements (e.g., shake-flask method) to assess hydrophilicity. Modify substituents (e.g., ester prodrugs) to enhance bioavailability. Cross-validate findings with in vivo pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
